7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a fused tricyclic core, a furan-2-ylmethyl substituent, and a carboxamide group. Its unique architecture combines a triazatricyclo[8.4.0.0³,⁸]tetradeca ring system with imino and oxo functionalities, which may confer distinct physicochemical and biological properties.
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-11-5-3-7-23-16(11)22-17-14(19(23)26)9-13(18(25)21-2)15(20)24(17)10-12-6-4-8-27-12/h3-9,20H,10H2,1-2H3,(H,21,25) |
InChI Key |
OBFHPBIJTVTQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazatricyclo core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Compounds :
- Compound 16: Fluorinated triazole-linked nucleotide analog with a perfluorinated chain.
- Compound 17: Similar structure but with a sugar-derived tetrahydrofuran core.
| Feature | Target Compound | Fluorinated Triazole Derivatives (Ev1) |
|---|---|---|
| Core Structure | Tricyclic triazatricyclo system | Bicyclic tetrahydrofuran + triazole |
| Key Substituents | Furan-2-ylmethyl, carboxamide | Perfluorinated chains, nucleobase analogs |
| Synthesis | Likely multi-step cyclization | Click chemistry (triazole formation) + fluorination |
| Bioactivity | Unknown (potential drug candidate) | Antiviral or nucleotide-targeting applications |
| Physicochemical | Moderate lipophilicity (furan) | High lipophilicity (fluorinated chains) |
The fluorinated compounds in prioritize nucleotide mimicry, whereas the target compound’s tricyclic system may target protein-binding pockets. The furan group in the target compound contrasts with the fluorinated chains in , suggesting divergent solubility and metabolic stability profiles .
Spirocyclic Benzothiazole Derivatives ()
Key Compounds :
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
| Feature | Target Compound | Spirocyclic Benzothiazoles (Ev3) |
|---|---|---|
| Core Structure | Fused tricyclic system | Spiro[4.5]decane + benzothiazole |
| Key Substituents | Furan, carboxamide | Benzothiazole, hydroxyl, dimethylamino |
| Synthesis | Likely cycloaddition/condensation | Spirocyclization via Schiff base intermediates |
| Bioactivity | Unknown | Potential applications in organic synthesis |
| Electronic Profile | Electron-rich (furan) | Aromatic (benzothiazole) + polar groups |
The spirocyclic compounds in emphasize rigidity and aromaticity, while the target compound’s fused tricyclic system may offer enhanced conformational stability. Benzothiazole’s electron-withdrawing nature contrasts with furan’s electron-rich character, influencing reactivity and binding interactions .
Cephalosporin Antibiotics ()
Key Compounds :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
| Feature | Target Compound | Cephalosporins (Ev4, Ev6) |
|---|---|---|
| Core Structure | Triazatricyclo system | Bicyclic β-lactam + dihydrothiazine |
| Key Substituents | Furan, imino | Thiadiazole, tetrazole, β-lactam |
| Bioactivity | Unknown | Antibacterial (cell wall synthesis inhibition) |
| Metabolism | Potential furan-mediated oxidation | β-lactamase susceptibility |
Cephalosporins’ β-lactam rings are critical for antibacterial activity, while the target compound’s triazatricyclo system lacks this feature. Thiadiazole and tetrazole groups in cephalosporins enhance stability and binding, whereas the furan in the target compound may introduce metabolic liabilities .
Furan-Containing Pesticides ()
Key Compounds :
- 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole).
| Feature | Target Compound | Furan Pesticides (Ev5) |
|---|---|---|
| Core Structure | Tricyclic carboxamide | Oxazolidine + furan |
| Key Substituents | Furan-2-ylmethyl | Dichloroacetyl, dimethyl groups |
| Application | Pharmaceutical candidate | Herbicide safener |
| Reactivity | Carboxamide stability | Dichloroacetyl-mediated detoxification |
Dichloroacetyl groups in pesticides confer reactivity absent in the target compound, highlighting divergent design principles .
Research Findings and Implications
- Structural Uniqueness: The tricyclic core of the target compound distinguishes it from spirocyclic, fluorinated, and β-lactam analogs.
- Synthetic Challenges : Multi-step cyclization and regioselective functionalization (e.g., furan attachment) are critical hurdles, contrasting with the click chemistry used in .
- Bioactivity Gaps : Further studies are needed to elucidate mechanisms, though structural parallels to cephalosporins and fluorinated analogs suggest possible therapeutic niches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
